molecular formula C10H15N3O2 B2749872 2-[3-(Dimethylamino)phenoxy]acetohydrazide CAS No. 1024213-50-0

2-[3-(Dimethylamino)phenoxy]acetohydrazide

Cat. No.: B2749872
CAS No.: 1024213-50-0
M. Wt: 209.249
InChI Key: QKHVJSYEVUWFPL-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)phenoxy]acetohydrazide is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.249. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(dimethylamino)phenoxy]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13(2)8-4-3-5-9(6-8)15-7-10(14)12-11/h3-6H,7,11H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHVJSYEVUWFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathways for 2 3 Dimethylamino Phenoxy Acetohydrazide

Established Synthetic Routes to Phenoxyacetohydrazide Core Structures

The formation of the phenoxyacetohydrazide scaffold is a critical step in the synthesis of the target molecule. Ester aminolysis with hydrazine (B178648) hydrate (B1144303) is a widely employed and effective method.

Ester Aminolysis with Hydrazine Hydrate: Reaction Conditions and Optimization

The most common method for preparing hydrazides is the hydrazinolysis of the corresponding esters with hydrazine monohydrate. egranth.ac.in This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the formation of the hydrazide and an alcohol byproduct.

A general procedure involves refluxing the appropriate phenoxy ethyl acetate (B1210297) ester with hydrazine hydrate in an alcohol-based solvent, such as ethanol (B145695). researchgate.netnih.gov The reaction mixture is then cooled, allowing the solid hydrazide product to precipitate, which can then be filtered, dried, and recrystallized to achieve high purity. researchgate.net

Reaction Conditions and Optimization:

Several factors can be optimized to improve the yield and efficiency of this reaction. These include the choice of solvent, reaction temperature, and reaction time. While ethanol is a common solvent, other alcohols or solvent systems may be employed depending on the solubility of the starting materials. nih.gov Microwave irradiation has been shown to significantly accelerate the synthesis of hydrazides, often reducing reaction times from hours to seconds and leading to higher yields. researchgate.net

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 6-9 hours60-200 seconds
Energy Consumption High180-400 times less
Typical Yield 59-77%81-90%

This table illustrates the significant advantages of microwave-assisted synthesis over conventional heating methods for the preparation of hydrazides. researchgate.net

Alternative Synthetic Approaches to the Hydrazide Moiety

While ester aminolysis is prevalent, other methods for synthesizing the hydrazide moiety exist. These can be particularly useful if the corresponding ester is difficult to prepare or of low reactivity. rjptonline.org

From Carboxylic Acids: Hydrazides can be synthesized directly from carboxylic acids. One approach involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the reaction between the carboxylic acid and hydrazine at room temperature. rjptonline.org Another method involves grinding the carboxylic acid with hydrazine hydrate under solvent-free conditions, which aligns with green chemistry principles. rjptonline.orgmdpi.com

From Acid Chlorides and Anhydrides: Acid chlorides and anhydrides react rapidly and often violently with hydrazine to produce hydrazides. egranth.ac.inrjptonline.org These reactions are typically carried out at low temperatures in a suitable solvent like diethyl ether, benzene, or hexane (B92381) to control the reaction rate and prevent diacylation. rjptonline.org

Amide Hydrazinolysis: In some cases, amides can be converted to hydrazides. Ammonium (B1175870) salts, such as ammonium iodide, can promote the cleavage of the amide bond with hydrazine. nih.gov This reaction can be optimized by adjusting the temperature and solvent. For instance, increasing the reaction temperature to 100°C can significantly improve the yield. nih.gov

Functional Group Introduction Strategies for the Dimethylamino Moiety

The introduction of the dimethylamino group onto the phenoxy ring is a key step in the synthesis of 2-[3-(dimethylamino)phenoxy]acetohydrazide. This can be achieved either before or after the formation of the acetohydrazide side chain.

One common strategy involves starting with a precursor that already contains the dimethylamino group, such as 3-(dimethylamino)phenol. This phenol (B47542) can then be reacted with an appropriate haloacetylating agent, like ethyl chloroacetate, in the presence of a base such as potassium carbonate, to form the corresponding ester. This ester intermediate is then subjected to hydrazinolysis as described in section 2.1.1. researchgate.net

Alternatively, if starting with a phenol that has a different functional group at the 3-position (e.g., a nitro or amino group), the dimethylamino group can be introduced through various chemical transformations. For example, a nitro group can be reduced to an amino group, which can then be dimethylated using reagents like formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can lead to more environmentally friendly and efficient processes. Key areas of focus include the use of safer solvents, energy efficiency, and waste reduction.

Solvent-Free Reactions: Grinding techniques, where reactants are mixed in a mortar and pestle, can be employed for the synthesis of hydrazides, eliminating the need for solvents. mdpi.com This method has been shown to be effective for condensation reactions and can lead to high yields in short reaction times. mdpi.com

Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation is a more energy-efficient heating method compared to conventional refluxing. egranth.ac.inresearchgate.net It significantly reduces reaction times and can lead to cleaner reactions with higher purity products. egranth.ac.in

Use of Greener Solvents: When solvents are necessary, the use of greener alternatives to hazardous solvents like DMF and DCM is encouraged. researchgate.net For instance, aqueous ethanol can be a suitable solvent for some hydrazide synthesis reactions. mdpi.com

Catalysis: The use of organocatalysts, such as L-proline, can promote reactions under milder conditions and can often be recycled and reused, reducing waste. mdpi.com

Green Chemistry PrincipleApplication in Hydrazide Synthesis
Waste Prevention One-pot synthesis, use of catalysts. researchgate.netmdpi.com
Atom Economy Direct synthesis from carboxylic acids to reduce steps. researchgate.net
Less Hazardous Chemical Syntheses Use of less toxic reagents and solvents. researchgate.net
Designing Safer Chemicals Not directly applicable to synthesis, but to product design.
Safer Solvents and Auxiliaries Solvent-free grinding, use of aqueous ethanol. mdpi.com
Design for Energy Efficiency Microwave-assisted synthesis. egranth.ac.inresearchgate.net
Use of Renewable Feedstocks Dependent on the origin of starting materials.
Reduce Derivatives Direct functionalization to avoid protecting groups.
Catalysis Use of reusable organocatalysts like L-proline. mdpi.com
Design for Degradation Not directly applicable to synthesis, but to product lifecycle.
Real-time analysis for Pollution Prevention Monitoring reaction completion by TLC to avoid unnecessary heating. mdpi.com
Inherently Safer Chemistry for Accident Prevention Avoiding highly reactive and hazardous reagents like acid chlorides where possible. rjptonline.org

Scale-Up Considerations and Industrial Synthesis Applications

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Process Safety: The use of hydrazine hydrate, a toxic and potentially explosive substance, requires strict safety protocols, especially on a large scale. Alternative, safer hydrazinating agents could be explored. The high reactivity of acid chlorides and anhydrides also poses safety risks that need to be managed. rjptonline.org

Cost of Raw Materials: The economic viability of the synthesis will depend on the cost and availability of the starting materials, such as 3-(dimethylamino)phenol and hydrazine hydrate.

Efficiency and Throughput: For industrial production, continuous flow reactors can offer advantages over batch processing, including better heat and mass transfer, improved safety, and higher throughput. Microwave flow reactors have been successfully used for the scale-up of hydrazide synthesis. nih.gov

Purification: Developing efficient and scalable purification methods is crucial. Crystallization is often preferred over chromatography for large-scale production due to lower cost and solvent consumption.

Waste Management: The environmental impact of the synthesis can be minimized by recycling solvents and properly treating waste streams containing hazardous materials like hydrazine.

Chemical Reactivity and Transformation of 2 3 Dimethylamino Phenoxy Acetohydrazide

Fundamental Reactivity of the Hydrazide Functionality

The hydrazide group is a dynamic functional group characterized by the presence of two adjacent nitrogen atoms, one of which is acylated. This arrangement confers unique electronic properties that govern its reactivity.

The hydrazide moiety in 2-[3-(Dimethylamino)phenoxy]acetohydrazide primarily exhibits nucleophilic character. The terminal amino group (-NH₂) possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This is a manifestation of the "alpha effect," where a lone pair on an adjacent atom enhances the nucleophilicity of the reacting center. researchgate.netacs.org Consequently, the terminal nitrogen readily attacks electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. chemicalbook.com

While the terminal nitrogen is strongly nucleophilic, the internal nitrogen atom (adjacent to the carbonyl group) is significantly less so due to the electron-withdrawing effect of the acyl group. nih.gov This difference in reactivity allows for selective reactions at the terminal nitrogen. Under certain conditions, after initial reaction at the terminal nitrogen, the internal nitrogen can participate in subsequent intramolecular reactions, particularly cyclizations.

The hydrazide group can also exhibit electrophilic properties, although this is less common. Protonation of the carbonyl oxygen can render the carbonyl carbon more susceptible to attack by strong nucleophiles. However, the dominant reactivity pattern for hydrazides is nucleophilic addition at the terminal nitrogen.

Acetohydrazides, including this compound, can exist in tautomeric forms. The amide linkage of the hydrazide can exhibit keto-enol tautomerism, although the keto (amide) form is generally the more stable and predominant isomer under normal conditions. libretexts.orgmasterorganicchemistry.com The enol (imidic acid) form, R-C(OH)=N-NH₂, can be present in equilibrium and may play a role in certain reaction mechanisms. frontiersin.org The equilibrium can be influenced by factors such as solvent polarity and pH. masterorganicchemistry.comrsc.org

The conformational dynamics of acetohydrazides are also crucial to their reactivity. Rotation around the C-N and N-N bonds allows the molecule to adopt various conformations. chemicalbook.com Studies on similar structures have shown that the planarity of the amide group and the rotational barrier around the C-N bond are significant. chemicalbook.com The most stable conformation often involves a specific orientation of the N-H bond relative to the carbonyl group to minimize steric hindrance and maximize electronic stabilization. nih.govmdpi.com These conformational preferences can influence the molecule's ability to interact with other reactants and participate in reactions like cyclizations. mdpi.com

Formation of Hydrazone (Schiff Base) Derivatives

A hallmark reaction of this compound is its condensation with carbonyl compounds to form hydrazones, which are a subclass of Schiff bases. These derivatives are stable compounds and often serve as crucial intermediates for the synthesis of various heterocyclic systems. nih.gov

This compound reacts readily with a wide range of aldehydes and ketones to yield the corresponding N-acylhydrazones. nih.gov The reaction involves the nucleophilic attack of the terminal -NH₂ group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.orgchemtube3d.com This is typically followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone. nih.govfiveable.me

The reaction is often catalyzed by acids, which protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. nih.govnih.gov The reaction is generally carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol, sometimes with the addition of a catalytic amount of acetic acid. nih.govhakon-art.com

The following table summarizes representative examples of hydrazone formation from various hydrazides and carbonyl compounds, illustrating the broad scope of this reaction.

Hydrazide ReactantCarbonyl ReactantSolventCatalystProduct TypeRef.
Isonicotinic hydrazideAlkylated vanillin (B372448) aldehydeEthanolAcetic acidIsonicotinoyl hydrazone nih.gov
Cyanoacetyl hydrazine (B178648)3-Acetylpyridine--Hydrazide-hydrazone nih.govresearchgate.net
6-Methylpyridine-3-carbohydrazide4-Methoxy benzaldehydeToluene-N-(4-methoxy benzylidene)-6-methylpyridine-3-carbonyl hydrazone hakon-art.com
p-Bromoanilino acetohydrazideAromatic aldehydesAlcohol-2-[4-bromo aniline] N-substituted benzylidine hydrazide nih.gov

The formation of a hydrazone proceeds through a two-step mechanism: nucleophilic addition followed by dehydration. nih.gov

Nucleophilic Addition: The reaction is initiated by the attack of the lone pair of electrons on the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org This step is typically the rate-determining step at neutral pH. nih.gov This addition results in the formation of a tetrahedral intermediate, often called a carbinolhydrazine or aminol. nih.gov

Dehydration: The tetrahedral intermediate is unstable and undergoes acid- or base-catalyzed dehydration to eliminate a molecule of water. nih.gov The hydroxyl group is protonated (under acidic conditions) to form a good leaving group (-OH₂⁺), which is then expelled as water, concurrent with the formation of the C=N double bond. The resulting product is the stable hydrazone. nih.gov

Cyclization Reactions and Heterocycle Synthesis (e.g., Oxadiazoles, Thiazolidinones, Pyrazolines)

The hydrazone derivatives of this compound are valuable precursors for the synthesis of a variety of five-membered heterocyclic compounds. The C=N-N-C=O backbone of the N-acylhydrazone provides a suitable framework for intramolecular cyclization reactions, leading to the formation of stable aromatic and non-aromatic rings.

Oxadiazoles: N-acylhydrazones can be oxidatively cyclized to form 1,3,4-oxadiazole (B1194373) rings. This transformation can be achieved using various oxidizing agents. nih.gov For example, treatment of N-substituted benzylidine hydrazides with yellow mercuric oxide and iodine in DMF has been reported to yield 1,3,4-oxadiazole derivatives. nih.gov Other methods involve the use of reagents like hypervalent iodine compounds or iron(III) catalysts. organic-chemistry.org The cyclization involves the formation of a bond between the amide oxygen and the imine carbon, followed by oxidation. organic-chemistry.orgrsc.orgsemanticscholar.org

Thiazolidinones: The hydrazone moiety can undergo cyclocondensation with α-mercaptoacetic acid (thioglycolic acid) to produce 4-thiazolidinones. hakon-art.com In this reaction, the thiol group of thioglycolic acid attacks the imine carbon of the hydrazone, and the carboxylic acid group condenses with the secondary amine of the hydrazone backbone, leading to the formation of the five-membered thiazolidinone ring. hakon-art.comnih.gov The reaction is typically carried out by refluxing the hydrazone and thioglycolic acid in a solvent like toluene. hakon-art.com

Pyrazolines and Pyrazoles: Hydrazones derived from α,β-unsaturated aldehydes or ketones are key intermediates in the synthesis of pyrazolines (dihydropyrazoles). nih.gov The reaction proceeds via an intramolecular cyclization involving the hydrazone nitrogen and the β-carbon of the unsaturated system. nih.govorganic-chemistry.org These pyrazolines can subsequently be oxidized to form the corresponding aromatic pyrazoles. organic-chemistry.orguni-mainz.deacs.org The synthesis often involves reacting α,β-unsaturated ketones (chalcones) with a hydrazide in an acidic medium like acetic acid. nih.gov

The following table provides an overview of the synthesis of these heterocycles from hydrazide/hydrazone precursors.

Starting MaterialReagent(s)Heterocycle FormedRef.
N-substituted benzylidine hydrazidesYellow mercuric oxide, Iodine, DMF1,3,4-Oxadiazole nih.gov
Aroyl hydrazonesO₂, Fe(III) catalyst1,3,4-Oxadiazole organic-chemistry.org
HydrazonesThioglycolic acid, TolueneThiazolidin-4-one hakon-art.com
Chalcones, Hydrazine hydrate (B1144303)Formic/Acetic acidPyrazoline nih.gov
α,β-Unsaturated hydrazonesBrønsted acidPyrazole acs.org

Other Derivatization Strategies of the Phenoxy and Dimethylamino Moieties

Modification of the phenoxy ring and the dimethylamino group can be employed to synthesize a diverse library of analogs. These transformations can alter the electronic properties, lipophilicity, and steric profile of the parent molecule.

Derivatization of the Phenoxy Moiety

The phenoxy ring in this compound is highly activated towards electrophilic aromatic substitution (SEAr). This is due to the presence of two potent electron-donating groups: the ether oxygen (an alkoxy group, -OR) and the dimethylamino group (-NMe2). Both groups are ortho-, para-directing. wikipedia.org The dimethylamino group is a significantly stronger activating group than the alkoxy group, and thus, its directing effect is dominant.

Electrophiles are predicted to preferentially attack the positions ortho and para to the dimethylamino group. This corresponds to positions 2, 4, and 6 on the aromatic ring. The high reactivity of the ring can sometimes be a drawback, as it may lead to polysubstitution or oxidative decomposition, requiring careful control of reaction conditions. libretexts.orgbyjus.com Common electrophilic substitution reactions that could be applied include:

Halogenation: Reaction with bromine or chlorine, often without a Lewis acid catalyst, would likely yield mono-, di-, or even tri-halogenated products. libretexts.orgbyjus.com

Nitration: Using dilute nitric acid at low temperatures could introduce a nitro group (-NO2) at the activated positions. byjus.com The strong activating nature of the substrate necessitates mild conditions to prevent over-reaction and oxidation. libretexts.org

Friedel-Crafts Reactions: Acylation and alkylation reactions, catalyzed by Lewis acids, could introduce alkyl or acyl groups onto the ring. However, the basicity of the dimethylamino group can interfere with the Lewis acid catalyst, often requiring a protection strategy or specialized conditions.

Reaction TypeTypical ReagentsPotential ProductsNotes
HalogenationBr2 or Cl2 in a non-polar solventMono- or poly-halogenated derivatives at positions 2, 4, and/or 6High ring activation may not require a Lewis acid catalyst. byjus.com
NitrationDilute HNO3, low temperatureMono-nitro derivatives at positions 2, 4, and/or 6Harsh conditions can lead to oxidation and decomposition. libretexts.org
Friedel-Crafts AcylationAcyl chloride (RCOCl), AlCl3Acylated derivativesThe basic -NMe2 group can complex with the Lewis acid catalyst.

Derivatization of the Dimethylamino Moiety

The tertiary amine of the dimethylamino group is a versatile functional handle that can undergo several important transformations.

Quaternization: The lone pair of electrons on the nitrogen atom makes it nucleophilic. It can readily react with alkylating agents, such as methyl iodide (MeI) or benzyl (B1604629) chloride, to form a quaternary ammonium (B1175870) salt. researchgate.netgoogle.com This conversion is significant as it transforms the electron-donating dimethylamino group into a strongly electron-withdrawing trialkylammonium group, thereby deactivating the aromatic ring towards further electrophilic substitution.

N-Oxide Formation: Oxidation of the tertiary amine with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) can yield the corresponding N-oxide. N-oxides have been explored as potential intermediates in drug metabolism and synthesis. nih.govnih.gov

Oxidative N-Demethylation: The dimethylamino group can be sequentially demethylated to a secondary amine (-NHMe) and then a primary amine (-NH2). This can be achieved through various chemical methods or via biocatalysis using specific enzymes or whole-cell systems, such as fungi from the Aspergillus genus. srce.hrmdpi.com This modification can be useful for creating analogs with different hydrogen-bonding capabilities.

C–N Bond Cleavage/Transformation: Advanced synthetic methods allow for the complete removal or replacement of the dimethylamino group. For instance, after quaternization, the resulting ammonium salt can act as a leaving group in reductive cleavage reactions. princeton.edu Furthermore, nickel-catalyzed C–N borylation has emerged as a method to convert dimethylamino groups on aromatic rings into versatile boryl groups, which can then participate in a wide range of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netlookchem.com

Reaction TypeTypical ReagentsProduct Functional GroupSignificance
QuaternizationAlkyl halide (e.g., CH3I)Quaternary ammonium salt [-N+(CH3)3]Converts electron-donating group to electron-withdrawing group. researchgate.net
N-Oxide FormationH2O2, mCPBAN-oxide [-N+(CH3)2-O-]Alters polarity and metabolic profile. nih.gov
N-DemethylationEnzymatic (e.g., Cytochrome P-450) or chemical reagentsSecondary amine [-NHCH3] or Primary amine [-NH2]Introduces H-bond donor capability. srce.hrmdpi.com
C–N BorylationBis(pinacolato)diboron, Ni-catalystBoronic ester [-B(OR)2]Enables subsequent cross-coupling reactions. researchgate.net

Stereochemical Considerations in Transformations

The parent molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereochemical considerations are only relevant when a chemical transformation introduces chirality into the molecule or its derivatives.

A reaction is termed stereoselective if it preferentially forms one stereoisomer over others from a single reactant. wikipedia.orgpharmaguideline.com A sub-category of this is an enantioselective reaction, where one enantiomer is formed in preference to the other from an achiral starting material. wikipedia.org This requires the influence of a chiral agent, such as a chiral catalyst, reagent, or solvent. masterorganicchemistry.com A reaction is stereospecific if different stereoisomers of a starting material yield stereoisomerically different products. pharmaguideline.commasterorganicchemistry.com Since the starting compound is achiral, stereospecificity is not a relevant concept unless a chiral center is first introduced and then further modified.

Chirality could be introduced into the this compound scaffold through several hypothetical pathways:

Asymmetric Reactions on the Aromatic Ring: While standard electrophilic aromatic substitutions on the phenoxy ring would yield achiral products, the use of chiral catalysts in certain C-H functionalization or coupling reactions could potentially lead to the formation of a chiral product. For example, if a substituent introduced onto the ring creates a new stereocenter, a chiral catalyst could direct the reaction to favor one enantiomer, resulting in an enantioselective transformation.

Creation of a Stereocenter on a Side Chain: A reaction that modifies the methylene (B1212753) (-CH2-) group of the acetohydrazide side chain, such as an asymmetric alkylation or hydroxylation, would create a chiral center. The success of such a reaction would depend on the development of a suitable chiral catalyst or auxiliary that can effectively control the stereochemical outcome at that position.

Atropisomerism: Chirality could also arise from restricted rotation around a single bond, a phenomenon known as atropisomerism. If bulky substituents were introduced at position 2 of the phenoxy ring (ortho to the ether linkage), rotation around the Caryl-O bond could become sufficiently hindered to allow for the isolation of stable, non-interconverting rotational isomers (atropisomers) that are enantiomers of each other.

In any transformation aiming to create a single enantiomer from this achiral precursor, an enantioselective approach would be necessary. This would involve employing a chiral element to differentiate between the two enantiotopic faces or groups in the transition state, thereby lowering the activation energy for the pathway leading to one enantiomer over the other. wikipedia.org

Advanced Spectroscopic and Structural Elucidation of 2 3 Dimethylamino Phenoxy Acetohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete connectivity map of 2-[3-(Dimethylamino)phenoxy]acetohydrazide can be established.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted chemical shifts (δ) for this compound, typically recorded in a solvent like DMSO-d₆, are interpreted based on established principles and data from analogous structures. nih.govnih.gov

Dimethylamino Protons (-N(CH₃)₂): A sharp singlet is expected around δ 2.90-3.10 ppm, integrating to six protons. This signal's upfield position is characteristic of N-alkyl protons.

Methylene (B1212753) Protons (-O-CH₂-C=O): A singlet corresponding to the two methylene protons is anticipated in the region of δ 4.20-4.50 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen atom and the carbonyl group. nih.gov

Aromatic Protons (C₆H₄): The meta-substituted aromatic ring will exhibit a complex splitting pattern.

The proton at C2 (ortho to the oxygen) is expected to appear as a singlet or a narrow triplet around δ 6.30-6.40 ppm.

The protons at C4 and C6 (ortho and para to the dimethylamino group) would likely resonate in the δ 6.20-6.80 ppm range.

The proton at C5 (meta to both substituents) is expected to be the most deshielded of the aromatic protons, appearing as a triplet around δ 7.10-7.25 ppm.

Hydrazide Protons (-NH-NH₂): The hydrazide moiety gives rise to two distinct signals which are often broad and can exchange with D₂O.

The -NH₂ protons typically appear as a broad singlet around δ 4.30-4.50 ppm. mdpi.com

The secondary amide proton (-C(O)NH-) is more deshielded and is expected as a broad singlet further downfield, around δ 9.30-9.80 ppm. nih.govmdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-N(CH₃)₂2.90 - 3.10Singlet (s)6H
-O-CH₂-C=O4.20 - 4.50Singlet (s)2H
-NH₂4.30 - 4.50Broad Singlet (br s)2H
Aromatic H (C4, C6)6.20 - 6.80Multiplet (m)4H
Aromatic H (C2)6.30 - 6.40Triplet (t) / Doublet of Doublets (dd)
Aromatic H (C5)7.10 - 7.25Triplet (t)
-C(O)NH-9.30 - 9.80Broad Singlet (br s)1H

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. savemyexams.com Due to the wide chemical shift range, signals are typically well-resolved.

Dimethylamino Carbons (-N(CH₃)₂): These carbons are expected to produce a signal in the upfield region, around δ 40.0 ppm.

Methylene Carbon (-O-CH₂-C=O): The methylene carbon, influenced by the adjacent oxygen, will resonate downfield, typically in the range of δ 65.0-70.0 ppm.

Aromatic Carbons (C₆H₄): The six aromatic carbons will give distinct signals. The carbon attached to the oxygen (C1) and the carbon attached to the nitrogen (C3) will be the most downfield among the ring carbons, appearing around δ 158.0 ppm and δ 151.0 ppm, respectively. The other aromatic carbons (C2, C4, C5, C6) are expected in the δ 100.0-130.0 ppm range.

Carbonyl Carbon (-C=O): The carbonyl carbon of the hydrazide group is characteristically found in the most downfield region of the spectrum, typically between δ 165.0 and 170.0 ppm. nih.govoregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-N(CH₃)₂~40.0
-O-CH₂-C=O~67.0
Aromatic C4, C6~100.0 - 108.0
Aromatic C2~105.0
Aromatic C5~130.0
Aromatic C3 (-N)~151.0
Aromatic C1 (-O)~158.0
-C=O~168.0

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between atoms. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be essential to trace the connectivity within the aromatic ring, showing cross-peaks between adjacent aromatic protons (e.g., H4-H5, H5-H6). No other correlations are expected due to the isolating functional groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It would definitively link the proton assignments to their corresponding carbon signals, for instance, confirming the -N(CH₃)₂ signal at ~δ 3.0 ppm connects to the carbon at ~δ 40.0 ppm, and the -O-CH₂- signal at ~δ 4.3 ppm connects to the carbon at ~δ 67.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is vital for connecting different fragments of the molecule. sdsu.edu Key expected correlations include:

A correlation from the methylene protons (-O-CH₂-) to the aromatic carbon C1 and the carbonyl carbon (-C=O).

Correlations from the dimethylamino protons (-N(CH₃)₂) to the aromatic carbon C3 and potentially C2 and C4.

Correlations from the aromatic protons to neighboring and quaternary aromatic carbons, confirming the substitution pattern.

A correlation from the -NH- proton to the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. hilarispublisher.com The spectrum of this compound would display several characteristic absorption bands. researchgate.netnih.gov

N-H Stretching: The hydrazide group (-NHNH₂) typically shows two distinct stretching bands in the 3200-3400 cm⁻¹ region, one for the symmetric and one for the asymmetric stretching of the -NH₂ group, as well as a band for the secondary amide N-H stretch. hilarispublisher.com

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹.

C=O Stretching (Amide I): A strong, sharp absorption band characteristic of the carbonyl group in the hydrazide moiety is expected around 1650-1680 cm⁻¹. nih.govhilarispublisher.com This is a key diagnostic peak.

N-H Bending (Amide II): The bending vibration of the N-H bond is typically found in the 1550-1620 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₂) will produce a strong, characteristic asymmetric stretching band around 1200-1260 cm⁻¹.

C-N Stretching: The stretching vibrations for the aromatic C-N bond and the aliphatic C-N bonds of the dimethylamino group are expected in the 1360-1250 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound
Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
N-H Stretching-NHNH₂3200 - 3400Medium
Aromatic C-H StretchingAr-H3000 - 3100Medium-Weak
Aliphatic C-H Stretching-CH₃, -CH₂2850 - 2980Medium
C=O Stretching (Amide I)-C(O)NH-1650 - 1680Strong
N-H Bending (Amide II)-NH-1550 - 1620Medium
C-O-C Asymmetric StretchingAr-O-CH₂1200 - 1260Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₁₅N₃O₂), the molecular weight is 209.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 209.

The fragmentation pattern would likely proceed through several key pathways:

Cleavage of the hydrazide group: Loss of the terminal NH₂ group (•NH₂) would result in a fragment at m/z 193. Subsequent loss of N₂H would lead to a fragment at m/z 178.

Alpha-cleavage adjacent to the ether oxygen: Cleavage of the C-C bond between the methylene and carbonyl groups is a common pathway. This would generate the [M - •CH₂C(O)NHNH₂]⁺ fragment, leading to a stable phenoxy radical, or more likely, the formation of the [3-(dimethylamino)phenoxy]methyl cation at m/z 164.

Cleavage of the ether bond: Scission of the Ar-O bond could lead to a fragment corresponding to the [3-(dimethylamino)phenol]⁺˙ ion at m/z 137.

Formation of the acylium ion: Cleavage of the N-N bond can generate the acylium ion [C₈H₁₀NO₂]⁺ at m/z 179.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related phenoxy acetohydrazide derivatives provides significant insight into its likely solid-state conformation and packing. aip.orgnih.govnih.gov

Molecular Conformation: The acetohydrazide group is generally found to be nearly planar. nih.gov The molecule is expected to be twisted, with a significant dihedral angle between the plane of the phenoxy ring and the plane of the acetohydrazide moiety. nih.gov For example, in (E)-N′-[4-(Dimethylamino)benzylidene]-2-(4-methylphenoxy)acetohydrazide, the dihedral angle between the two phenyl rings is 68.85°. nih.gov

Crystal System and Space Group: Related phenoxy acetohydrazide compounds commonly crystallize in monoclinic (e.g., P2₁/c) or orthorhombic (e.g., P2₁2₁2₁) crystal systems. aip.org

Intermolecular Interactions: The presence of the hydrazide group, with its N-H donors and carbonyl oxygen acceptor, strongly suggests the formation of extensive intermolecular hydrogen bonding networks. N-H···O and N-H···N hydrogen bonds are expected to be dominant, linking molecules into chains, sheets, or more complex three-dimensional architectures. aip.orgnih.gov These hydrogen bonds are critical in dictating the crystal packing and influencing the material's physical properties.

Table 4: Comparison of Crystallographic Data for Related Phenoxy Acetohydrazide Derivatives
CompoundFormulaCrystal SystemSpace GroupReference
2-PhenoxyacetohydrazideC₈H₁₀N₂O₂MonoclinicP2₁/n aip.orgnih.gov
2-(4-Methoxyphenoxy)acetohydrazideC₉H₁₂N₂O₃OrthorhombicP2₁2₁2₁ aip.org
2-(4-Methylphenoxy)acetohydrazideC₉H₁₂N₂O₂MonoclinicP2₁/c aip.org
(E)-N′-[4-(Dimethylamino)benzylidene]-2-(4-methylphenoxy)acetohydrazideC₁₈H₂₁N₃O₂MonoclinicP2₁/c nih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Detailed experimental data on the crystal packing and specific intermolecular interactions of this compound is not available in the current scientific literature. Analysis of related hydrazide-containing compounds suggests that the crystal structure would likely be stabilized by a network of intermolecular hydrogen bonds. The hydrazide moiety (–NHNH2) provides both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and amino nitrogen atoms). These could lead to the formation of common supramolecular synthons, such as dimers or chains.

Conformational Analysis in Crystalline State

A definitive conformational analysis of this compound in its crystalline state cannot be provided without single-crystal X-ray diffraction data. The conformation of the molecule in the solid state is determined by a balance of intramolecular steric and electronic effects, as well as the intermolecular forces that drive crystal packing.

Key conformational features of interest would include the torsion angles defining the orientation of the phenoxy group relative to the acetohydrazide moiety, and the planarity of the hydrazide group itself. The flexibility of the ether linkage and the C-C and C-N bonds in the acetohydrazide chain would allow for a range of possible conformations. The specific conformation adopted in the crystal would be the one that allows for the most stable packing arrangement, minimizing steric hindrance and maximizing favorable intermolecular interactions. Computational modeling could provide insights into the likely low-energy conformations, but this would not be a substitute for experimental crystallographic data.

Vibrational Circular Dichroism (VCD) and Chiroptical Properties (if applicable)

Vibrational Circular Dichroism (VCD) spectroscopy is a technique used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and cannot exist as enantiomers. Therefore, VCD spectroscopy is not applicable to this compound, and it is expected to be VCD silent. Consequently, there are no chiroptical properties to report for this molecule.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. cyberleninka.rumdpi.com It is widely employed to determine optimized molecular geometries, electronic properties, and spectroscopic parameters. figshare.comnih.govnih.gov For "2-[3-(Dimethylamino)phenoxy]acetohydrazide," DFT calculations would be performed to identify the molecule's most stable three-dimensional conformation (lowest energy state) by optimizing its bond lengths, bond angles, and dihedral angles. These calculations provide the foundation for further computational analyses, including the study of molecular orbitals and electrostatic potential.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. ethz.ch

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net For "this compound," FMO analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions. The distribution of the HOMO would indicate the sites susceptible to electrophilic attack, while the LUMO distribution would highlight sites prone to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Parameters

This table presents hypothetical FMO data for "this compound" to demonstrate the typical output of a DFT calculation. The values are based on findings for similar hydrazide derivatives. researchgate.net

ParameterEnergy (eV)Description
EHOMO -5.875Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability.
ELUMO -1.960Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability.
Energy Gap (ΔE) 3.915ELUMO - EHOMO; indicates chemical reactivity and kinetic stability.

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the electron density surface of a molecule. wolfram.comlibretexts.org It is invaluable for predicting and understanding intermolecular interactions, particularly in biological systems. scispace.comproteopedia.org The map is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich), blue indicates regions of most positive electrostatic potential (electron-poor), and green represents areas with near-zero potential. wolfram.comlibretexts.org

For "this compound," an EPS map would reveal the charge distribution across the molecule. It is anticipated that the regions around the oxygen atoms of the carbonyl and phenoxy groups, as well as the nitrogen of the dimethylamino group, would be colored red, signifying their role as hydrogen bond acceptors or sites for electrophilic interaction. The hydrogen atoms attached to the hydrazide nitrogen atoms would likely be colored blue, indicating their electron-deficient nature and potential to act as hydrogen bond donors.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. chemrxiv.org By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule in various environments. rsc.orgnih.gov

An MD simulation of "this compound" would track its atomic trajectories, revealing how the molecule behaves and changes its shape. This analysis is crucial for understanding its conformational landscape—the collection of stable and transient shapes the molecule can adopt. By identifying the most populated and energetically favorable conformations, MD simulations can provide insight into how the molecule might adapt its shape to fit into the binding site of a biological target, a key aspect of its potential pharmacological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govderpharmachemica.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of compounds within a series lead to differences in their biological activities. derpharmachemica.com

The theoretical basis for a QSAR study involving "this compound" would involve several steps:

Data Set Generation: A series of structural analogs would be designed by modifying the parent molecule (e.g., adding different substituents at various positions on the phenyl ring).

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) properties. derpharmachemica.com

Model Development: Using statistical methods, a mathematical model is built that correlates the calculated descriptors with the experimentally measured (or predicted) biological activity of the compounds.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. nih.gov

A validated QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts to design molecules with improved potency and selectivity. nih.govresearchgate.net

Molecular Docking and Binding Site Prediction for Biological Targets (In Silico)

Molecular docking is an in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. echemcom.comderpharmachemica.com This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action. researchgate.net

In a typical docking study for "this compound," a three-dimensional structure of a relevant biological target (e.g., an enzyme or receptor) is obtained from a repository like the Protein Data Bank. echemcom.com The compound is then computationally placed into the target's binding site in numerous possible conformations and orientations. A scoring function is used to evaluate each pose, estimating the binding affinity (docking score). derpharmachemica.com The results can predict the most likely binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This information is vital for understanding the compound's biological function and for structure-based drug design. nih.gov

Table 2: Illustrative Molecular Docking Scores against Potential Biological Targets

This table shows hypothetical docking scores for "this compound" against several classes of enzymes to illustrate the output of a molecular docking simulation. A more negative score typically indicates a stronger predicted binding affinity.

Target Protein ClassExample PDB IDDocking Score (kcal/mol)Potential Implication
Monoamine Oxidase B (MAO-B) 2V5Z-8.1Neuroprotective effects
Acetylcholinesterase (AChE) 4EY7-7.5Treatment of Alzheimer's disease
Cyclooxygenase-2 (COX-2) 5IKR-8.5Anti-inflammatory activity

Non-Covalent Interaction (NCI) Analysis and Energy Contributions

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize weak, non-covalent interactions within a molecule (intramolecular) or between molecules (intermolecular). researchgate.netrsc.org These interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for molecular conformation, crystal packing, and ligand-receptor binding. mdpi.com

NCI analysis generates 3D plots with colored isosurfaces that highlight regions of non-covalent interactions. The color of the isosurface indicates the nature and strength of the interaction:

Blue: Strong, attractive interactions, such as hydrogen bonds.

Green: Weak, delocalized interactions, like van der Waals forces.

Red: Strong, repulsive interactions, indicating steric clashes. mdpi.com

When applied to the complex of "this compound" docked into a protein's active site, NCI analysis can provide a detailed qualitative and quantitative picture of the specific forces holding the complex together. It allows for the decomposition of the total binding energy into contributions from different types of non-covalent interactions, offering a deeper understanding of the molecular recognition process.

Applications As a Synthetic Scaffold and Precursor in Chemical Science

Role in Drug Discovery Programs as a Lead Compound or Intermediate (Pre-Clinical / Chemical Design)

In the realm of medicinal chemistry, 2-[3-(Dimethylamino)phenoxy]acetohydrazide is recognized as a key intermediate for synthesizing novel therapeutic agents. The hydrazide functional group is a cornerstone in drug design, known for its ability to form various heterocyclic structures and its role as a pharmacophore in many biologically active compounds. chemimpex.comnih.gov The presence of the dimethylamino group can enhance solubility and allows the molecule to potentially cross biological barriers like the blood-brain barrier, making it a candidate for developing treatments for neurological disorders. chemimpex.com Its utility spans from being a foundational block for creating large compound libraries to a modifiable scaffold in lead optimization strategies.

High-Throughput Screening (HTS) is a fundamental technology in modern drug discovery, enabling the rapid testing of vast numbers of compounds to identify potential drug candidates. nih.gov The success of HTS campaigns relies heavily on the quality and diversity of the chemical libraries being screened. nih.govmanuscriptpoint.com this compound is an ideal starting point for constructing such libraries through combinatorial chemistry.

The terminal hydrazide group (-CONHNH2) is highly reactive and can be readily condensed with a wide array of aldehydes and ketones to form hydrazones. It can also react with carboxylic acids, acyl chlorides, and isocyanates to generate a diverse set of derivatives. This straightforward reactivity allows for the automated, parallel synthesis of thousands of distinct compounds in microplate formats, a process known as "direct-to-biology" high-throughput chemistry. semanticscholar.orgscienceintheclassroom.org By systematically reacting the parent hydrazide with different building blocks, chemists can generate a library of molecules with varied structural features, which is essential for exploring the chemical space around a biological target. nih.gov

Table 1: Exemplary Compound Library Derivable from this compound This table illustrates a hypothetical set of reactions to generate a diverse library for HTS.

Reactant Class General Structure of Reactant Resulting Functional Group Potential Biological Significance
Aldehydes / KetonesR-CHO / R-CO-R'Hydrazone (-CO-NH-N=CHR)Anticonvulsant, Antimicrobial, Anticancer
Carboxylic AcidsR-COOHDiacylhydrazine (-CO-NH-NH-CO-R)Enzyme Inhibition
IsocyanatesR-N=C=OSemicarbazide (-CO-NH-NH-CO-NH-R)Kinase Inhibition, Receptor Antagonism
Acyl HalidesR-CO-ClDiacylhydrazine (-CO-NH-NH-CO-R)Broad-spectrum Bioactivity
Sulfonyl ChloridesR-SO2ClHydrazide-sulfonamide (-CO-NH-NH-SO2-R)Carbonic Anhydrase Inhibition

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are critical strategies in medicinal chemistry used to optimize lead compounds, improve their properties, discover novel intellectual property, and circumvent toxicity issues. nih.govu-strasbg.fr These methods involve modifying the core structure (scaffold) or replacing specific functional groups with others that have similar physical or chemical properties (bioisosteres). researchgate.netresearchgate.net

The this compound structure offers multiple opportunities for such modifications:

Scaffold Hopping: The central phenoxy ring can be considered the primary scaffold. In a scaffold hopping approach, this entire ring system could be replaced by other aromatic or heterocyclic systems (e.g., pyridine (B92270), thiophene, pyrazole) to explore how changes in the core structure affect binding to a biological target. The goal is to maintain the essential 3D orientation of the key functional groups while exploring new chemical space. nih.gov

Bioisosteric Replacement: Specific functional groups on the molecule can be swapped with their bioisosteres. For instance, the dimethylamino group (-N(CH3)2) could be replaced with other electron-donating groups or groups of similar size, like a methoxy (B1213986) group (-OCH3) or a hydroxyl group (-OH), to fine-tune electronic properties and hydrogen bonding capabilities. The ether linkage (-O-) could be replaced with a thioether (-S-) or an amine (-NH-) to alter bond angles and metabolic stability.

Table 2: Potential Bioisosteric Replacements for this compound

Original Group Position on Scaffold Potential Bioisostere(s) Rationale for Replacement
Dimethylamino (-N(CH3)2)3-position of phenoxy ringMethoxy (-OCH3), Hydroxyl (-OH), PyrrolidinoModify basicity, solubility, and hydrogen bonding potential.
Ether Linkage (-O-)Between ring and acetyl groupThioether (-S-), Methylene (B1212753) (-CH2-), Amine (-NH-)Alter bond angle, flexibility, and metabolic stability.
Hydrazide (-CONHNH2)Side chain1,3,4-Oxadiazole (B1194373), 1,2,4-TriazoleImprove metabolic stability and act as a carboxylic acid bioisostere.

Contributions to Agrochemical Development

The development of novel bioactive compounds is crucial for modern agriculture to ensure crop health and productivity. mdpi.com The structural motifs present in this compound are also found in various agrochemicals, making it a useful precursor in this field. chemimpex.com

The phenoxyacetohydrazide core is a key structural element that can be elaborated into a variety of compounds for plant protection. chemimpex.com Hydrazide-hydrazones, which are easily synthesized from this compound, have shown promise as antifungal agents. researchgate.net Furthermore, the hydrazide moiety is a versatile precursor for the synthesis of five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocyclic systems are present in a wide range of commercial pesticides and fungicides due to their broad spectrum of biological activity and metabolic stability. nih.gov By using this compound as a starting material, chemists can efficiently synthesize novel derivatives to screen for potential herbicidal, fungicidal, or plant growth-regulating properties. nih.gov

Applications in Materials Science

In materials science, the design of functional monomers is essential for creating advanced polymers with specific, tailored properties for a wide range of applications, from biomedicine to electronics. nih.govardascience.com

This compound possesses two key functional groups—the hydrazide and the tertiary amine—that allow it to be used as a functional monomer in polymerization reactions. unibo.it

Hydrazide Reactivity: The hydrazide group can participate in polycondensation reactions. For example, it can react with dianhydrides to form polyhydrazides, which can then be cyclized through dehydration to yield highly thermally stable poly(1,3,4-oxadiazole)s. These polymers are known for their exceptional thermal resistance and mechanical strength, making them suitable for high-performance applications. researchgate.net

Dimethylamino Functionality: The tertiary dimethylamino group can impart specific functionalities to the resulting polymer. This group can make the polymer pH-responsive, as the amine can be protonated at low pH, leading to changes in polymer conformation or solubility. researchgate.netmdpi.com This property is highly desirable for applications such as smart drug delivery systems or sensors. The amine can also act as a catalytic site or a point for further chemical modification after polymerization. researchgate.net

The synthesis of polymers from functional monomers like this compound allows for precise control over the final material's properties, opening avenues for creating novel, high-performance materials. rsc.org

Table 3: Potential Polymerization Reactions Involving this compound

Co-monomer Type Polymerization Type Resulting Polymer Class Key Properties of Polymer
DianhydridePolycondensation, followed by cyclizationPoly(1,3,4-oxadiazole)High thermal stability, mechanical strength
DiisocyanatePolyadditionPolysemicarbazideGood adhesive properties, film-forming
Di-aldehydePolycondensationPolyhydrazonepH-responsive, potential for metal chelation

Exploration of Non-Linear Optical (NLO) Properties in Derivatives

The quest for advanced materials for photonic and optoelectronic applications has driven significant research into organic molecules with non-linear optical (NLO) properties. nih.govbohrium.com These materials can alter the phase, frequency, or amplitude of light, making them crucial for technologies like optical data storage and signal processing. nih.gov The NLO response in organic molecules typically arises from a specific molecular architecture: a π-conjugated system linking an electron-donating group (D) to an electron-accepting group (A). This "D-π-A" structure facilitates intramolecular charge transfer (ICT), which is fundamental to second and third-order NLO activity. nih.gov

Derivatives of this compound are promising candidates for NLO materials. The parent molecule contains a potent electron-donating dimethylamino group. By reacting the terminal hydrazide group with various aromatic aldehydes or ketones, a wide range of Schiff base derivatives can be synthesized. nih.govsemanticscholar.org These reactions extend the π-conjugated system and allow for the introduction of various electron-accepting moieties, thereby creating the essential D-π-A framework.

The resulting hydrazone linkage (-C=N-NH-C=O) within the Schiff base acts as an efficient π-linker, facilitating charge delocalization from the dimethylamino donor group to the acceptor group introduced via the aldehyde. nih.gov The efficiency of the NLO response can be fine-tuned by modifying the acceptor strength and the length of the conjugated bridge. ymerdigital.com Studies on analogous acetohydrazide derivatives have demonstrated significant NLO activity, often measured by techniques like the Kurtz and Perry powder method for second-harmonic generation (SHG) efficiency or Z-scan for third-order properties. bohrium.comresearchgate.net For instance, certain acetohydrazide-based Schiff bases have shown SHG efficiencies several times greater than that of the standard inorganic material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net

Table 1: NLO Properties of Structurally Related Acetohydrazide Derivatives

Compound Name Second Harmonic Generation (SHG) Efficiency (vs. KDP) Third-Order NLO Properties Reference
N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(6-chloropyridin-3-yl)acetohydrazide (BCA) 1.3 times KDP Not specified researchgate.net

Utility in Analytical Chemistry as a Reagent

Beyond its use in materials science, this compound serves as a valuable reagent in analytical chemistry. chemimpex.com Its specific functional groups—the hydrazide moiety in particular—allow it to react selectively with certain analytes, enabling their detection and quantification in complex mixtures. chemimpex.commdpi.com

Detection and Quantification of Metal Ions and Anions

Qualitative and quantitative analysis of ions is a cornerstone of analytical chemistry. williams.edu One effective strategy involves using organic ligands that form stable, often colored, complexes with specific metal ions. This compound can be readily converted into a potent chelating agent for this purpose.

The primary mechanism involves a two-step process. First, the acetohydrazide is condensed with a suitable aldehyde or ketone (e.g., salicylaldehyde (B1680747) derivatives) to form a Schiff base ligand. researchgate.net These Schiff bases, which incorporate the hydrazone functional group, possess multiple donor atoms (typically nitrogen and oxygen) strategically positioned to bind with a central metal ion, forming a stable chelate complex. koreascience.kr The formation of this metal-ligand complex often results in a distinct color change, which can be monitored using UV-Visible spectrophotometry. The intensity of the color is proportional to the concentration of the metal ion, allowing for its quantification based on the Beer-Lambert law. This colorimetric sensing is a widely used technique for detecting trace amounts of metal ions in environmental and biological samples. pcbiochemres.com

Table 2: Examples of Metal Ions Detected by Related Hydrazone/Schiff Base Ligands

Metal Ion(s) Ligand Type Detection Method Reference
Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Fe(III) Azo-Hydrazone Schiff Base Complex Formation koreascience.kr
Ni(II), Co(II), Cu(II), Mn(II), Zn(II), VO(IV) Benzimidazole Schiff Base Complex Formation researchgate.net

Chromatographic Derivatization Agent

In chromatography, particularly High-Performance Liquid Chromatography (HPLC), derivatization is a chemical modification technique used to enhance the detectability or improve the chromatographic behavior of analytes. greyhoundchrom.compsu.edu Many compounds, especially those lacking a strong chromophore (a light-absorbing group), are difficult to detect with standard UV-Vis detectors.

This compound is an excellent candidate for a pre-column derivatization reagent, specifically for analytes containing carbonyl functional groups (aldehydes and ketones). psu.edu The nucleophilic hydrazide group (-NHNH₂) reacts efficiently and specifically with the electrophilic carbon of a carbonyl group to form a stable hydrazone derivative. nih.gov This reaction attaches the entire 2-[3-(Dimethylamino)phenoxy] moiety to the target analyte. The phenoxy ring system acts as a strong chromophore, significantly enhancing the UV absorbance of the analyte and thereby lowering its detection limit. This strategy is particularly useful for analyzing important biological molecules like keto-steroids and certain carbohydrates. nih.govnih.gov

Table 3: Functional Groups Targeted by Hydrazide Derivatization Reagents

Functional Group Analyte Class Purpose of Derivatization Reference
Carbonyl (Aldehydes, Ketones) Steroids, Carbohydrates, Glucocorticoids Enhance UV absorbance or fluorescence for HPLC/MS detection psu.edunih.govnih.gov
Carboxylic Acids General Improve volatility and stability for Gas Chromatography (GC) psu.edu

Molecular Mechanisms of Biological Activity in Vitro / Enzymatic Focus

Investigation of Enzyme Inhibition Potentials

The hydrazide moiety is a key structural feature that makes "2-[3-(Dimethylamino)phenoxy]acetohydrazide" a versatile intermediate in the synthesis of various biologically active molecules. Researchers utilize this compound in biochemical studies related to enzyme inhibition to better understand metabolic pathways and disease mechanisms chemimpex.com. The broader class of hydrazide-hydrazones has been extensively evaluated for inhibitory activity against a wide array of enzymes, demonstrating the scaffold's potential in medicinal chemistry nih.govnih.gov.

While studies specifically detailing the inhibition of lipoxygenase or TNF-α by "this compound" are not prominent in the reviewed literature, research on analogous hydrazide-hydrazone structures has identified several other key enzyme targets. These studies reveal a pattern of potent inhibition against various enzymes crucial to physiological and pathological processes.

For example, novel hydrazide-hydrazone compounds have demonstrated significant inhibitory activities against human carbonic anhydrase isoforms (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) acs.org. In one study, the most active compounds showed inhibition in the nanomolar range, with IC₅₀ values for hCA I and II as low as 7.12 nM, and for AChE and BChE, as low as 21.45 nM and 18.42 nM, respectively acs.org. Another area of investigation involves tyrosinase, an enzyme central to melanin (B1238610) synthesis. Certain thiazolidinone-based hydrazone derivatives have been identified as excellent inhibitors of mushroom tyrosinase, with one compound exhibiting an IC₅₀ value of 3.17 µM, significantly more potent than the standard inhibitor, kojic acid (IC₅₀ of 15.91 µM) nih.gov.

Inhibitory Activity of Hydrazide-Hydrazone Derivatives Against Various Enzymes
Compound SeriesEnzyme TargetMost Potent IC₅₀ ValueReference
Novel Hydrazide-HydrazoneshCA I7.12 nM acs.org
Novel Hydrazide-HydrazoneshCA II9.14 nM acs.org
Novel Hydrazide-HydrazonesAChE21.45 nM acs.org
Novel Hydrazide-HydrazonesBChE18.42 nM acs.org
Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetatesMushroom Tyrosinase3.17 µM nih.gov

Understanding the kinetic mechanism of enzyme inhibition is critical for drug development. Such studies elucidate how a compound interacts with an enzyme, whether by competing with the substrate at the active site (competitive inhibition), binding to an allosteric site (non-competitive inhibition), or binding only to the enzyme-substrate complex (uncompetitive inhibition).

Kinetic analyses are often performed using graphical methods like Lineweaver-Burk and Dixon plots to determine the mode of inhibition and the inhibition constant (Kᵢ). For instance, a potent tyrosinase inhibitor from a series of hydrazone derivatives was determined to be a non-competitive inhibitor, with a Kᵢ value of 1.5 µM nih.gov. This suggests the inhibitor binds to a site on the enzyme distinct from the substrate-binding site, affecting the enzyme's catalytic efficiency rather than its ability to bind the substrate nih.gov.

Methodological accuracy is paramount in these studies. It has been highlighted that classical Michaelis-Menten approaches can lead to misinterpretations, especially when the reaction product also acts as an inhibitor. In such cases, using integrated Michaelis-Menten equations (IMME) provides a more robust analysis, yielding more accurate kinetic models and unbiased constants mdpi.com.

Receptor Binding Studies (In Vitro)

Receptor binding assays are a cornerstone of pharmacological research, used to determine the affinity and selectivity of a compound for specific receptors. These assays, often employing radiolabeled ligands, measure how strongly a test compound competes with a known ligand for binding to a receptor, typically expressed in cultured cells or membrane preparations nih.gov. The affinity is quantified as an inhibition constant (Kᵢ) or as an IC₅₀ value, which is the concentration of the compound required to displace 50% of the specific binding of the radioligand.

While the "this compound" scaffold is a candidate for such interactions, specific in vitro receptor binding data for this particular compound were not identified in the reviewed literature. However, this remains a standard and vital methodology for characterizing the molecular pharmacology of novel chemical entities.

General Modes of Action for Hydrazide/Hydrazone Scaffolds at the Cellular/Molecular Level

The hydrazide-hydrazone scaffold (–C(O)NHN=CH–) is a privileged structure in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties nih.govnih.gov. The pharmacological activity is largely attributed to the presence of the azomethine group (–NH–N=CH–), which is a key pharmacophore nih.govmdpi.com.

At the molecular level, these compounds can exert their effects through several mechanisms. Some derivatives are believed to operate through a dual mechanism of action that includes both enzyme inhibition and DNA intercalation mdpi.com. The planar aromatic or heterocyclic rings often present in these molecules can insert themselves between the base pairs of DNA, disrupting replication and transcription processes. Simultaneously, the hydrazone moiety can coordinate with metal ions essential for the function of various enzymes, leading to their inhibition mdpi.com. This multi-target capability can lead to synergistic effects and enhanced therapeutic profiles mdpi.com. The versatility of the hydrazide-hydrazone core allows for the synthesis of diverse derivatives, making it a valuable starting point for developing new therapeutic agents nih.govmdpi.com.

Structure-Activity Relationships (SAR) Governing In Vitro Biological Responses

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drug candidates. These studies involve the systematic modification of a molecule's chemical structure to observe the corresponding changes in biological activity.

For compounds related to the phenoxy acetohydrazide scaffold, SAR studies have provided valuable insights. In a series of 2-phenoxybenzamides developed as antiplasmodial agents, the antiplasmodial activity and cytotoxicity were found to be highly dependent on the substitution pattern of an aniline (B41778) substructure researchgate.netmdpi.com. Shifting a substituent from a meta to a para position on a phenyl ring resulted in a more than 10-fold increase in activity against P. falciparum mdpi.com. This highlights the critical role of substituent placement in dictating the interaction with the biological target.

Similarly, in the development of tyrosinase inhibitors based on a hydrazone scaffold, the presence and position of different functional groups were key determinants of inhibitory potency nih.gov. The study revealed that a compound containing a heterocyclic pyridine (B92270) ring was significantly more active than other analogs, suggesting a specific interaction of the pyridine nitrogen with the enzyme's active site nih.gov. The dimethylamino group, present in the title compound, is also a common feature in biologically active molecules, often influencing properties like solubility and the ability to form hydrogen bonds, which can impact enzyme or receptor binding nih.govnih.gov.

Structure-Activity Relationship (SAR) Insights for Related Scaffolds
Compound SeriesStructural ModificationImpact on In Vitro ActivityReference
2-PhenoxybenzamidesShift of N-Boc piperazinyl substituent on anilino ring from meta to para positionImproved antiplasmodial activity (PfNF54 IC₅₀ from 3.297 µM to 0.2690 µM) mdpi.com
Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetatesInclusion of a heterocyclic pyridine ringSignificantly enhanced tyrosinase inhibitory activity (IC₅₀ = 3.17 µM) compared to other analogs nih.gov
N-phenylurea analoguesSystematic modification of four regions of the lead compoundRevealed SAR for ACAT inhibition, leading to a potent derivative with in vivo activity nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies

The synthesis of hydrazides, including 2-[3-(Dimethylamino)phenoxy]acetohydrazide, is undergoing a significant evolution driven by the principles of green chemistry. egranth.ac.in Future methodologies are expected to move away from conventional, often harsh, multi-step procedures towards more efficient, environmentally benign, and economically viable strategies.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique offers a one-pot, solvent-free method to directly prepare hydrazides from their corresponding carboxylic acids and hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net Compared to traditional heating, microwave irradiation dramatically reduces reaction times from hours to minutes and often results in higher yields and purer products. nih.gov The application of this method to 2-[3-(dimethylamino)phenoxy]acetic acid would represent a significant leap in efficiency.

Another area of development is the use of organocatalysts , such as L-proline, in solvent-free mechanical grinding processes. mdpi.com This mechanochemical approach is notable for its mild conditions, reusability of the catalyst, and simple workup, aligning perfectly with the goals of sustainable chemistry. mdpi.com The development of such green methods for synthesizing this compound and its derivatives is a key area for future research.

MethodologyKey AdvantagesPotential Impact on SynthesisReference
Microwave-Assisted SynthesisRapid, solvent-free, high yields, energy-efficientReduces reaction time from 6-9 hours to 60-200 seconds nih.govresearchgate.net
L-proline Organocatalysis (Grinding)Environmentally friendly, reusable catalyst, mild conditionsEliminates the need for harsh solvents and reagents mdpi.com
Conventional Two-Step MethodEstablished procedure (Esterification then Hydrazinolysis)Long reaction times (15-28 hours), lower overall yields nih.gov

Integration with Artificial Intelligence and Machine Learning for Compound Design

Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize the design of novel compounds derived from the this compound scaffold. These computational tools can process vast datasets to identify complex structure-activity relationships (SARs) that are not immediately obvious to human researchers. ijcrt.orgbiorxiv.org

Future research will likely employ ML models for bioactivity prediction and virtual screening . nih.govgithub.com By training algorithms on existing data for similar hydrazide-containing molecules, researchers can predict the potential biological targets, efficacy, and even toxicity of newly designed derivatives of this compound. ijcrt.orgresearchgate.net This in silico approach allows for the rapid screening of thousands of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. ijcrt.org

Furthermore, generative AI models can be used for de novo drug design. These algorithms can learn the underlying chemical principles from known active molecules and generate entirely new structures based on the this compound core, optimized for specific properties like binding affinity to a particular enzyme or receptor. ijcrt.org

Exploration of Advanced Material Applications

The unique chemical structure of this compound makes it an intriguing candidate for applications in materials science. The reactive hydrazide group is a versatile functional handle that can be used to create novel polymers and functional materials. mdpi.comresearchgate.net

One emerging area is the use of hydrazides in the synthesis of functional polymers . Research has shown that poly(acryloyl hydrazide) can serve as a versatile scaffold for post-polymerization modification by reacting with aldehydes. nih.gov This approach allows for the creation of polymers with a wide array of functionalities. Similarly, this compound could be incorporated into polymer backbones or used as a modifying agent to impart specific properties. The hydrazide moiety's ability to form stable hydrazone linkages upon reaction with aldehydes is particularly useful. nih.gov

Additionally, the hydrazide group's capacity for forming strong intermolecular hydrogen bonds is a key feature that can be exploited in the design of supramolecular materials and liquid crystals . taylorandfrancis.com These hydrogen bonds can help to stabilize specific molecular arrangements, leading to materials with ordered structures and unique properties. The synthesis of liquid crystalline materials based on the this compound core is a plausible and exciting future research direction.

Deeper Mechanistic Understanding of Molecular Interactions

A profound understanding of how this compound and its derivatives interact with biological targets at the molecular level is crucial for rational drug design. Future research will heavily rely on advanced computational chemistry techniques to elucidate these mechanisms.

Molecular docking is a powerful tool used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comtandfonline.com For derivatives of this compound, docking studies can reveal how the molecule fits into the active site of an enzyme, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov The hydrazide group is an excellent hydrogen bond donor and acceptor, while the phenoxy ring can participate in hydrophobic and aromatic interactions. rsc.org

Beyond static docking, molecular dynamics (MD) simulations will provide a dynamic view of the ligand-receptor complex, showing how the interactions evolve over time and confirming the stability of the binding pose. mdpi.com Complementary techniques like Density Functional Theory (DFT) and Hirshfeld surface analysis can offer deeper insights into the electronic properties, chemical reactivity, and intermolecular forces governing the compound's behavior in a crystalline state. nih.govas-proceeding.com

Functional GroupPotential Molecular InteractionsSignificance
Acetohydrazide (-CONHNH₂)Hydrogen bond donor and acceptorCrucial for binding to polar residues in enzyme active sites. rsc.org
Phenoxy RingHydrophobic interactions, π-π stackingContributes to binding affinity and specificity.
Dimethylamino (-N(CH₃)₂)Can act as a hydrogen bond acceptor; influences solubility and basicityModulates physicochemical properties and potential ionic interactions.

Multicomponent Reactions Involving this compound as a Core Component

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, represent a highly efficient strategy for generating molecular complexity. organic-chemistry.orgtcichemicals.com The reactive hydrazide functionality makes this compound an ideal building block for use in MCRs. mdpi.com

Future synthetic strategies will likely exploit this compound in well-known MCRs like the Ugi reaction . In a hydrazino-Ugi-azide reaction, for example, this compound could react with an aldehyde or ketone, an isocyanide, and trimethylsilyl (B98337) azide (B81097) to rapidly generate complex acylhydrazines bearing a tetrazole ring. beilstein-journals.org This approach allows for the creation of large, diverse libraries of novel compounds from readily available starting materials in a single, atom-economical step.

Other MCRs, such as those used to synthesize pyrazole, pyridine (B92270), or thiazole (B1198619) derivatives, could also be adapted. nih.gov By using this compound as the core hydrazide component, chemists can access a vast chemical space of novel heterocyclic compounds, which are frequently found in biologically active molecules. nih.gov The efficiency and diversity offered by MCRs make this a particularly promising avenue for the discovery of new therapeutic agents based on this versatile scaffold.

Q & A

Q. What are the optimal synthetic routes for preparing 2-[3-(dimethylamino)phenoxy]acetohydrazide and its derivatives?

The synthesis typically involves condensation reactions between hydrazide intermediates and substituted aldehydes. For example:

  • Step 1 : React 2-((3-substituted-1H-1,2,4-triazol-5-yl)thio)acetohydrazide with hydrazine hydrate in propan-2-ol under reflux (3–4 hours) to form the hydrazide backbone .
  • Step 2 : Condense the hydrazide with aromatic/heterocyclic aldehydes (e.g., 4-dimethylaminobenzaldehyde) in acetic acid to form Schiff base derivatives. Reflux times vary (1–5 hours), and yields depend on substituent reactivity .
  • Key conditions : Use of acetic acid as a catalyst and ethanol/DMF mixtures for recrystallization ensures high purity (>90% yield in some cases) .

Q. What characterization methods are critical for confirming the structure of this compound derivatives?

  • Elemental analysis (CHNS) : Validates empirical formulas.
  • 1H-NMR : Identifies proton environments (e.g., –NH– peaks at δ 8.5–10.0 ppm, dimethylamino groups at δ 2.8–3.2 ppm) .
  • Chromatographic mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as seen in studies of analogous hydrazides .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzylidene ring) influence the biological activity of this compound derivatives?

  • Actoprotective effects : Introduction of 4-chlorobenzylidene or 2,3-dimethoxybenzylidene enhances actoprotective activity in rodent models, while nitro or dimethylamino groups reduce efficacy, likely due to steric hindrance or altered electron distribution .
  • Anticancer activity : Derivatives with electron-withdrawing groups (e.g., –NO₂) show higher cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells. For example, N′-(4-dimethylaminobenzylidene) derivatives inhibit cancer cell migration by >50% at 10 µM .
  • SAR Insight : A balance between lipophilicity (logP 2.5–3.5) and hydrogen-bonding capacity is critical for membrane permeability and target binding .

Q. How can researchers resolve contradictions in reported biological data for structurally similar hydrazide derivatives?

  • Case study : In rat fatigue models, 4-dimethylaminobenzylidene derivatives showed reduced efficacy compared to 4-chloro analogs. This discrepancy may arise from differences in metabolic stability or off-target interactions.
  • Methodological approach :
    • Conduct comparative pharmacokinetic studies (e.g., plasma half-life, metabolite profiling).
    • Use molecular docking to assess binding affinity variations (e.g., PARP1 inhibition studies for analogs like OL-1, a dihydrodibenzo[b,e]oxepin derivative) .
    • Validate findings across multiple cell lines or animal models to rule out model-specific artifacts .

Q. What computational strategies are effective for predicting the binding interactions of this compound with therapeutic targets?

  • Molecular docking : Use crystal structures of target proteins (e.g., PARP1 for OL-1) to identify key binding residues. For example, the dimethylamino group forms π-cation interactions with Asp766 in PARP1 .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (ΔG < −8 kcal/mol) indicate robust interactions .
  • Pharmacophore modeling : Highlight essential features (e.g., hydrogen-bond acceptors, aromatic rings) for activity optimization .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound derivatives?

  • In vitro assays :
    • Hepatic microsomes : Incubate derivatives with rat/human liver microsomes and measure half-life (t½) using LC-MS.
    • CYP450 inhibition screening : Identify isoforms (e.g., CYP3A4, CYP2D6) involved in metabolism .
  • In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate metabolic hotspots (e.g., N-demethylation sites) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.